molecular formula C17H21N3O5 B5028474 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

Cat. No. B5028474
M. Wt: 347.4 g/mol
InChI Key: UFXBLOYDZAZJGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally similar to 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves complex chemical processes that yield optically active hydrochlorides with high optical purities. These processes often start from specific pyridinecarboxylic acids available through optical resolution. The synthesis routes are designed to explore the pharmacological potentials of these compounds, focusing on specific enantiomers that exhibit desired biological activities (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals that the piperazine ring adopts a chair conformation. This specific conformation is critical for the compound's interaction with biological targets. The dihedral angles formed between the piperazine ring and the benzene ring are indicative of the molecule's spatial orientation, which is essential for its pharmacological activity (Faizi et al., 2016).

Chemical Reactions and Properties

The synthesis and reaction of compounds structurally similar to the subject compound involve interactions with cyclic amino alcohols and other reagents to form various heterocycles. These reactions are often stereoselective, producing compounds with specific configurations. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structures and the presence of functional groups (Kivelä et al., 2003).

Physical Properties Analysis

The physical properties of compounds related to 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structural configuration. These properties are crucial for understanding the compound's behavior in different environments and its suitability for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are key to understanding the compound's potential as a pharmacological agent. These properties are influenced by the compound's functional groups and overall molecular structure. Research on related compounds focuses on their interaction with biological molecules and their potential therapeutic effects.

For more in-depth information and additional studies on compounds with similar structures and properties, the following references are recommended: (Ashimori et al., 1991), (Faizi et al., 2016), (Kivelä et al., 2003).

properties

IUPAC Name

4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c21-10-9-18-5-7-19(8-6-18)14-11-15(22)20(16(14)23)13-3-1-12(2-4-13)17(24)25/h1-4,14,21H,5-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXBLOYDZAZJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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